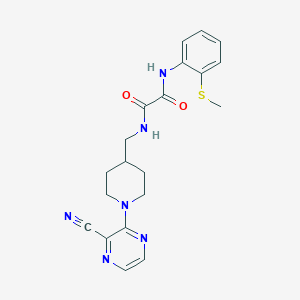
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Neuroinflammation
A significant application of compounds related to N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is in Positron Emission Tomography (PET) imaging, particularly for detecting neuroinflammation. The compound [11C]CPPC, which has a similar structure, has been found effective for imaging microglia in the brain, a vital aspect of neuroinflammation research. This application is crucial for understanding neuropsychiatric disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that [11C]CPPC can be synthesized with sufficient radiochemical yield and purity, making it a potential tool for human PET imaging of neuroinflammation-related markers (Horti et al., 2019).
Neurodegenerative Disease Research
Another related compound, [18F]1, developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), is an emerging target for neuroinflammation imaging, particularly in neurodegenerative diseases like Alzheimer’s disease (AD). This compound has shown promise in its specificity for CSF1R, suggesting its potential as a radioligand for CSF1R imaging in neuroinflammation studies (Lee et al., 2022).
Synthesis of Derivatives for Various Applications
The synthesis of various derivatives incorporating similar structures has been explored for different applications. For instance, derivatives with pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole structures have been synthesized, indicating a wide range of potential applications in medicinal chemistry and drug development (Raslan et al., 2016).
Exploration in Cannabinoid Receptor Research
Arylpyrazole compounds, closely related structurally, have been studied for their activity in cannabinoid receptor subtypes. Such research is crucial for understanding the binding affinities of compounds at these receptor sites, potentially contributing to the development of new therapeutic agents (Chen et al., 2006).
Structural Characterization in Medicinal Chemistry
The structural characterization of analgesic isothiazolopyridines and similar compounds is another key area of research. Such studies provide insights into the molecular interactions and properties essential for developing new analgesic drugs (Karczmarzyk & Malinka, 2008).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-29-17-5-3-2-4-15(17)25-20(28)19(27)24-13-14-6-10-26(11-7-14)18-16(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCAJSALVNYNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
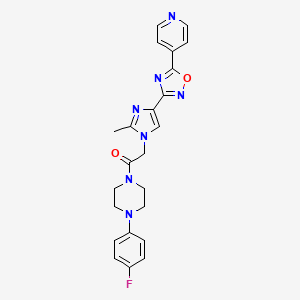
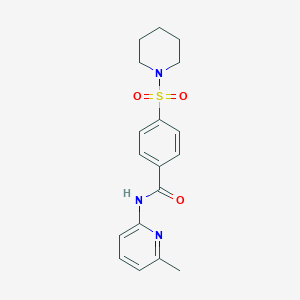

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)
![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)

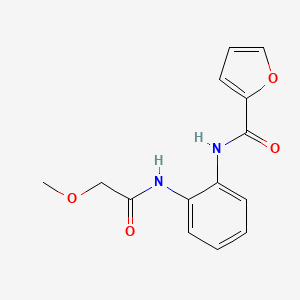
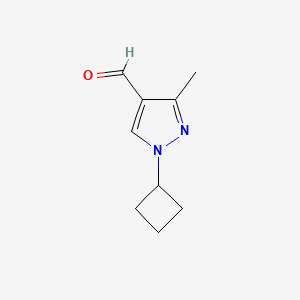

![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)